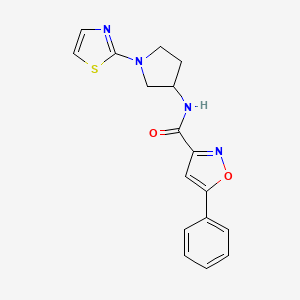

5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

5-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-16(14-10-15(23-20-14)12-4-2-1-3-5-12)19-13-6-8-21(11-13)17-18-7-9-24-17/h1-5,7,9-10,13H,6,8,11H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKBYXLQJAJLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino acids or through the reduction of pyrrole derivatives.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, pyrrolidine, and isoxazole intermediates through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl, thiazole, and isoxazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is being researched for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide has been investigated for its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Anticancer Properties

Research has shown that compounds with thiazole and isoxazole moieties can inhibit cancer cell proliferation. Preliminary studies indicate that this compound could be effective against specific cancer cell lines, including those associated with leukemia and breast cancer .

Antiviral Activity

The compound's structure suggests possible antiviral properties. It has been evaluated for activity against viruses, showing promise in inhibiting viral replication .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

Formation of the Thiazole Ring

The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.

Formation of the Pyrrolidine Ring

This can be achieved via cyclization of amino acids or through the reduction of pyrrole derivatives.

Formation of the Isoxazole Ring

The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

Case Studies and Research Findings

Numerous studies have explored the biological activity and synthesis of similar compounds. Here are some notable findings:

Industrial Applications

Beyond medicinal applications, this compound is also being explored for use in:

- Material Science : As a building block for developing new materials with specific properties.

- Chemical Processes : Involved in synthesizing more complex molecules for various industrial applications.

Mecanismo De Acción

The mechanism of action of 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxylate

- 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxylic acid

- 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Actividad Biológica

5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a phenyl ring, thiazole, pyrrolidine, and isoxazole, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 340.4 g/mol. The structure includes several rings that are known for their biological activity:

| Component | Structure |

|---|---|

| Phenyl | Phenyl |

| Thiazole | Thiazole |

| Pyrrolidine | Pyrrolidine |

| Isoxazole | Isoxazole |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Thiazole Ring : Synthesized through the Hantzsch thiazole synthesis.

- Formation of the Pyrrolidine Ring : Achieved via cyclization of amino acids or reduction of pyrrole derivatives.

- Formation of the Isoxazole Ring : Created through 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

Biological Activity

Research on this compound has indicated various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For example, compounds similar to 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole have been tested against various bacterial strains, demonstrating effective inhibition (IC50 values ranging from 10 to 50 µg/mL) .

Anticancer Potential

The compound has been explored for its anticancer properties, particularly in relation to breast cancer cell lines. In vitro studies indicated that it can induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial disruption and caspase activation .

Anti-inflammatory Effects

Preliminary research suggests that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models .

Case Studies

A notable study involved the evaluation of isoxazole derivatives in a series of cancer models. The results indicated that specific modifications to the isoxazole structure enhanced cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, showcasing the importance of structure-activity relationships (SAR) in drug design .

Comparative Analysis

When compared to similar compounds, such as other thiazole and pyrrolidine derivatives, this compound demonstrates unique properties due to its specific functional groups. The following table summarizes its activity compared to other derivatives:

| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | 15 µg/mL | Moderate | Yes |

| Compound B | 25 µg/mL | High | No |

| 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole | 10 µg/mL | High | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide, and what intermediates are critical for regioselectivity?

- Methodology : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For example, the isoxazole core can be synthesized via cyclization of β-diketones with hydroxylamine, followed by coupling the 5-phenylisoxazole-3-carboxylic acid with the pyrrolidine-thiazole amine intermediate. Key intermediates include the thiazole-functionalized pyrrolidine (synthesized via Buchwald–Hartwig amination or nucleophilic substitution) and the activated isoxazole carbonyl (e.g., acid chloride or HATU-mediated coupling) .

- Critical Parameters : Use of K₂CO₃ in DMF for nucleophilic substitution ensures retention of stereochemistry in the pyrrolidine ring . Regioselectivity in thiazole formation depends on precursor choice (e.g., 2-aminothiazole derivatives) and temperature control .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

- Methodology :

- X-ray crystallography (e.g., single-crystal XRD) confirms stereochemistry and intermolecular interactions, as demonstrated for structurally similar thiazole derivatives .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing isoxazole C-3 vs. thiazole C-2 protons) and confirms regiochemistry .

- High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .

Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?

- Methodology :

- Anticancer screening : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/peptide substrates to measure competitive inhibition .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?

- Methodology :

- Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in heterocyclic ring formation .

- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies derivatives with improved binding to target proteins (e.g., EGFR kinase), prioritizing synthesis .

Q. How should researchers address contradictions in biological activity data across similar compounds?

- Methodology :

- Meta-analysis : Compare IC₅₀ values across structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to identify substituent-dependent trends .

- Off-target profiling : Use proteome-wide affinity chromatography to detect unintended interactions that may explain variability .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

- Methodology :

- Protection/deprotection : Use Boc or Fmoc groups for amine protection during pyrrolidine functionalization to prevent side reactions .

- Flow chemistry : Continuous flow reactors minimize degradation of light-sensitive intermediates (e.g., nitro-substituted thiazoles) .

Q. How can advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.